Mirin

Description

Properties

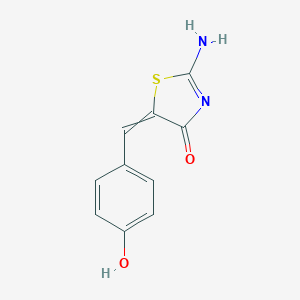

IUPAC Name |

(5Z)-2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHQCJILTOVLHD-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mirin as an MRE11 Inhibitor: A Technical Guide

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. A critical lesion is the DNA double-strand break (DSB), which, if improperly repaired, can lead to chromosomal instability, mutagenesis, and cell death. The MRE11-RAD50-NBS1 (MRN) complex is a primary sensor of DSBs and a central player in the DNA Damage Response (DDR).[1][2] It is essential for the activation of the Ataxia-Telangiectasia Mutated (ATM) protein kinase, a master regulator of cell cycle checkpoints and DNA repair pathways.[3][4] MRE11, a component of this complex, possesses 3'-5' exonuclease and endonuclease activities that are crucial for DNA end processing.[1][5] Mirin (Z-5-(4-hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one) has been identified as a small molecule inhibitor that specifically targets the MRN complex, providing a valuable tool for dissecting the intricacies of the DDR and exploring novel therapeutic strategies.[1][6] This guide details the function, mechanism, and experimental application of this compound as an MRE11 inhibitor.

Core Mechanism of Action

This compound functions as a potent inhibitor of the MRN complex.[7] Its primary mechanism involves the direct inhibition of the MRE11 subunit's associated 3' to 5' exonuclease activity.[1] This enzymatic function of MRE11 is critical for processing the ends of DNA breaks, a necessary step for the subsequent recruitment and activation of the ATM kinase.[1][3]

Key aspects of this compound's mechanism include:

-

Inhibition of MRE11 Nuclease Activity: this compound directly interferes with the exonuclease function of MRE11.[1] However, it does not prevent the MRN complex from binding to damaged DNA.[1]

-

Prevention of MRN-Dependent ATM Activation: By inhibiting MRE11's nuclease activity, this compound prevents the proper MRN-dependent activation of ATM in response to DSBs.[1][2] This is a crucial distinction, as this compound does not affect the intrinsic protein kinase activity of ATM itself.[1]

-

Suppression of Downstream Signaling: The failure to activate ATM results in the downstream inhibition of ATM-dependent phosphorylation events. This includes the autophosphorylation of ATM at Ser1981 and the phosphorylation of key substrates such as NBS1, Chk2, p53, and H2AX, which are essential for signaling cell cycle arrest and initiating DNA repair.[2][7]

Impact on DNA Repair and Cell Cycle Control

This compound's inhibition of the MRN complex has profound consequences for cellular responses to DNA damage, primarily by disrupting major DNA repair pathways and cell cycle checkpoints.

-

Homologous Recombination (HR): The MRN complex is indispensable for initiating HR, a high-fidelity repair pathway for DSBs that uses a sister chromatid as a template.[6][8] MRE11's nuclease activity is required for the initial resection of DNA ends to create 3' single-stranded DNA overhangs, a prerequisite for RAD51 loading and strand invasion. By inhibiting this activity, this compound effectively blocks HR.[1][9] This property makes it a valuable tool for studying HR and a potential agent for sensitizing HR-proficient tumors to chemotherapy.[9]

-

Non-Homologous End Joining (NHEJ): While the MRN complex is primarily associated with HR, it also plays a role in alternative NHEJ (alt-NHEJ) pathways, which are more active when the canonical NHEJ pathway is deficient.[10] this compound has been shown to decrease the efficiency of end-joining, demonstrating a role for the MRN complex in these alternative repair processes.[10]

-

G2/M Checkpoint: The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. This checkpoint is critically dependent on the ATM-Chk2 signaling axis. By preventing ATM activation, this compound abolishes the G2/M checkpoint, allowing cells to proceed into mitosis despite the presence of DSBs, which can lead to genomic instability and cell death.[1]

Quantitative Inhibitory Data

The efficacy of this compound has been quantified across various biochemical and cellular assays. The following table summarizes key inhibitory concentrations.

| Target / Process | IC50 / Effective Concentration | Cell Line / System | Reference |

| MRN-Dependent ATM Activation | 12 µM (IC50) | Cell-free extracts | [2][11] |

| H2AX Phosphorylation | 66 µM (IC50) | Mammalian cells | [2] |

| MRE11 Nuclease Activity | ~100 µM | Purified recombinant protein | [1] |

| Cytotoxicity | ~50 µM | HEK293 cells | [11] |

| G2/M Checkpoint Abolition | 25 µM | Mammalian cells | [1] |

| Sensitization to Cisplatin | 100 µM | HEK293 cells | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in a research setting. Below are protocols for key experiments used to characterize its function.

MRE11 Exonuclease Activity Assay (In Vitro)

This assay directly measures the inhibitory effect of this compound on the nuclease activity of purified MRE11 protein.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing 25 mM MOPS (pH 7.0), 60 mM KCl, 0.2% Tween 20, 2 mM DTT, 5 mM MnCl₂, a radiolabeled oligonucleotide DNA substrate (0.1 pmol), and purified recombinant MRE11 protein (0.3 pmol).[7]

-

Inhibitor Addition: Add this compound (e.g., at a final concentration of 100 µM) or DMSO (vehicle control) to the reaction tubes.

-

Incubation: Incubate the reactions at 37°C for 30 minutes to allow for nuclease activity.[7]

-

Reaction Termination: Stop the reaction by adding SDS to 0.2%, EDTA to 5 mM, and proteinase K to 0.1 mg/ml, followed by a 15-minute incubation.[7]

-

Analysis: Mix an aliquot of each reaction with formamide loading buffer and resolve the DNA products on a 10% acrylamide/7 M urea sequencing gel.[7]

-

Detection: Visualize the results using a phosphorimaging system to detect the degradation of the DNA substrate.[7]

G2/M Checkpoint Assay (Cell-Based)

This assay determines this compound's ability to abrogate the DNA damage-induced G2/M cell cycle checkpoint.

Methodology:

-

Cell Synchronization: Synchronize mammalian cells (e.g., HeLa or U2OS) at the G1/S boundary using a double thymidine block.

-

Release and Treatment: Release cells from the block into the fresh medium. After ~8.5 hours (allowing cells to progress to G2), add this compound (25 µM), an ATM inhibitor (e.g., KU-55933, 10 µM) as a positive control, or DMSO as a negative control.[1]

-

DNA Damage Induction: Thirty minutes after drug addition, irradiate the cells with 10 Gy of γ-radiation to induce DSBs.[1]

-

Mitotic Trapping: Incubate cells for 1.5 hours, then add nocodazole (1 µg/ml) to trap any cells that enter mitosis.[1]

-

Harvest and Fixation: After approximately 15 hours of nocodazole treatment, harvest the cells, fix them in 70% ethanol, and store them at -20°C.[1]

-

Analysis: Stain the cells for DNA content (e.g., with propidium iodide) and analyze the cell cycle distribution by flow cytometry. A reduction in the G2-arrested population and an increase in the mitotic population in irradiated, this compound-treated cells indicate checkpoint abrogation.

Therapeutic Potential and Research Applications

This compound's specific targeting of the MRN complex makes it a powerful tool and a potential therapeutic agent.

-

Research Tool: this compound allows for the functional dissection of the MRN complex's roles in DNA repair, replication, and checkpoint signaling, circumventing the limitations of genetic approaches where MRN components are essential for cell viability.[1][6]

-

Chemosensitization and Radiosensitization: By inhibiting HR, this compound can enhance the efficacy of DNA-damaging agents like platinum-based drugs (e.g., carboplatin) and ionizing radiation, particularly in cancer cells that rely on HR for survival.[9][10] Studies in ovarian cancer models have shown that this compound can help overcome chemoresistance.[9]

-

Targeting Replication Stress: In certain cancers, such as those driven by the MYCN oncogene, high levels of replication stress are a key vulnerability. MRE11 is required to manage this stress. Inhibition of MRE11 by this compound can induce intolerable levels of DNA damage, leading to p53-dependent apoptosis.[5] Encapsulation of this compound in nanoparticles has shown efficacy in reducing tumor growth in preclinical neuroblastoma models.[5]

This compound is a selective inhibitor of the MRE11 nuclease activity within the MRN complex.[1][7] Its ability to block MRN-dependent ATM activation provides a specific mechanism for disrupting the DNA damage response at one of its earliest steps. This leads to the inhibition of homologous recombination, the abrogation of the G2/M checkpoint, and sensitization of cells to genotoxic agents.[1][9] As a research tool, this compound is invaluable for probing the functions of the MRN complex. From a therapeutic perspective, its potential as a chemo- and radiosensitizer, especially for targeting tumors with specific vulnerabilities like high replication stress, marks it as a promising lead for further drug development.

References

- 1. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. embopress.org [embopress.org]

- 4. Requirement of the MRN complex for ATM activation by DNA damage | Semantic Scholar [semanticscholar.org]

- 5. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. DNA repair - Wikipedia [en.wikipedia.org]

- 9. Inhibition of homologous recombination repair by this compound in ovarian cancer ameliorates carboplatin therapy response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Mre11 in chromosomal nonhomologous end joining in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Mirin: A Technical Guide to its Biochemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirin is a small molecule inhibitor that has garnered significant attention in the field of DNA damage response (DDR). It primarily functions by targeting the Mre11-Rad50-Nbs1 (MRN) complex, a critical sensor of DNA double-strand breaks (DSBs). By inhibiting the exonuclease activity of Mre11, this compound effectively prevents the MRN-dependent activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR. This inhibitory action disrupts downstream signaling cascades involved in cell cycle checkpoints and DNA repair pathways, most notably homologous recombination. This technical guide provides an in-depth overview of the biochemical properties, structure, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.

Biochemical Properties and Structure

This compound is a potent and specific inhibitor of the MRN complex.[1][2] Its chemical formula is C₁₀H₈N₂O₂S, and it has a molecular weight of 220.25 g/mol .

| Property | Value |

| IUPAC Name | 2-(4-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxamide |

| Molecular Formula | C₁₀H₈N₂O₂S |

| Molecular Weight | 220.25 g/mol |

| CAS Number | 1198097-97-0 |

| SMILES | N=C1N=C(O)/C(S1)=C([H])/C2=CC=C(O)C=C2 |

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the Mre11-Rad50-Nbs1 (MRN) complex, a key component of the DNA damage response machinery.[1][2][3] The MRN complex is one of the first sensors to recognize and bind to DNA double-strand breaks (DSBs). Upon binding to DSBs, the MRN complex recruits and activates the ATM kinase.[4]

This compound specifically inhibits the 3' to 5' exonuclease activity of the Mre11 subunit of the MRN complex.[3][5][6][7] This nuclease activity is crucial for the processing of DNA ends, a prerequisite for the full activation of ATM. By inhibiting Mre11's exonuclease function, this compound prevents the MRN-dependent activation of ATM without directly affecting ATM's intrinsic kinase activity.[2][3][4]

The inhibition of ATM activation by this compound has several downstream consequences:

-

Inhibition of ATM autophosphorylation: this compound prevents the autophosphorylation of ATM at Ser1981, a key step in its activation in response to DSBs.[2][4]

-

Reduced phosphorylation of ATM substrates: The phosphorylation of downstream ATM targets, such as Chk2 and Nbs1, is significantly reduced in the presence of this compound.[2][4]

-

Abrogation of the G2/M checkpoint: By preventing ATM activation, this compound abolishes the G2/M cell cycle checkpoint that is normally induced by DNA damage.[2][4]

-

Inhibition of Homologous Recombination: this compound blocks homology-directed repair (HDR), a major pathway for the repair of DSBs.[2][4]

Quantitative Data

The inhibitory effects of this compound have been quantified in various studies. The following table summarizes key IC₅₀ values and effective concentrations.

| Parameter | Cell Line/System | IC₅₀ / Effective Concentration | Reference |

| MRN-dependent ATM activation | In vitro | 12 µM | [2][4][5] |

| H2AX phosphorylation | Mammalian cells | 66 µM | [4] |

| Cytotoxicity (50%) | HEK293 cells | 50 µM | [2] |

| G2 arrest induction | TOSA4 cells | 50-100 µM | [2][4] |

| Inhibition of homology-dependent DNA repair | TOSA4 cells | 10-100 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro ATM Kinase Assay

This assay measures the ability of this compound to inhibit the MRN-dependent activation of ATM kinase activity in a cell-free system.

Materials:

-

Purified recombinant ATM protein

-

Purified recombinant MRN complex (Mre11, Rad50, Nbs1)

-

Linear double-stranded DNA (e.g., linearized plasmid)

-

GST-p53 (1-100) fusion protein (as ATM substrate)

-

This compound (dissolved in DMSO)

-

Kinase buffer (50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% glycerol)

-

ATP solution (10 mM)

-

Anti-phospho-p53 (Ser15) antibody

-

Anti-GST antibody (for loading control)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Chemiluminescence detection system

Procedure:

-

Prepare the kinase reaction mix in a microcentrifuge tube on ice. For a 20 µL reaction, combine:

-

4 µL of 5x Kinase Buffer

-

1 µL of linear dsDNA (e.g., 100 ng/µL)

-

1 µL of purified MRN complex (e.g., 20 nM)

-

1 µL of purified ATM protein (e.g., 5 nM)

-

1 µL of GST-p53 substrate (e.g., 1 µg)

-

1 µL of this compound at various concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) or DMSO control.

-

Adjust the final volume to 18 µL with nuclease-free water.

-

-

Pre-incubate the reaction mixtures at 30°C for 10 minutes to allow this compound to interact with the MRN complex.

-

Initiate the kinase reaction by adding 2 µL of 1 mM ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p53 (Ser15) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

To ensure equal loading of the substrate, the membrane can be stripped and re-probed with an anti-GST antibody.

Cell-Based ATM Activation Assay (Western Blot)

This protocol describes the assessment of ATM activation in cultured cells by detecting the phosphorylation of its downstream target, Chk2, via Western blotting.

Materials:

-

Human cell line (e.g., HEK293, U2OS)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

DNA damaging agent (e.g., Etoposide, Bleomycin, or Ionizing Radiation)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Anti-phospho-Chk2 (Thr68) antibody

-

Anti-Chk2 antibody (total)

-

Anti-β-actin or other loading control antibody

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Chemiluminescence detection system

Procedure:

-

Seed cells in 6-well plates and allow them to attach and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) or DMSO control for 1-2 hours.

-

Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 µM Etoposide for 1 hour) or by exposing them to ionizing radiation (e.g., 10 Gy). Include an untreated control.

-

After the damage induction period, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Perform SDS-PAGE, protein transfer, and Western blotting as described in the in vitro kinase assay protocol (steps 6-13).

-

Probe the membrane with an antibody against phospho-Chk2 (Thr68).

-

For loading controls, strip the membrane and re-probe with antibodies against total Chk2 and a housekeeping protein like β-actin.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of this compound on cultured cells.

Materials:

-

Human cell line (e.g., HEK293)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM) or DMSO as a vehicle control. Include wells with medium only as a blank.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Signaling Pathways and Experimental Workflows

DNA Damage Response Pathway Inhibition by this compound

Caption: Inhibition of the DNA damage response pathway by this compound.

Experimental Workflow for Assessing this compound's Activity

Caption: General experimental workflow to characterize this compound's activity.

Conclusion

This compound is a valuable research tool for dissecting the intricacies of the DNA damage response. Its specific inhibition of the MRN complex provides a means to study the distinct roles of MRN and ATM in maintaining genomic stability. The information and protocols provided in this guide offer a comprehensive resource for researchers and scientists in the fields of cell biology, cancer research, and drug development who are interested in utilizing this compound to investigate the MRN-ATM signaling axis and its implications in health and disease. Further research into the therapeutic potential of this compound, particularly in combination with DNA-damaging chemotherapeutics, is warranted.

References

- 1. Ataxia Telangiectasia-Mutated (ATM) Kinase Activity Is Regulated by ATP-driven Conformational Changes in the Mre11/Rad50/Nbs1 (MRN) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. homologous-recombination-repair-reporter-kit [topogen.com]

- 6. researchgate.net [researchgate.net]

- 7. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Mirin on the MRE11-Rad50-Nbs1 (MRN) Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MRE11-Rad50-Nbs1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), initiating a signaling cascade that governs DNA repair, cell cycle checkpoints, and overall genomic stability. Its central role in the DNA damage response (DDR) has made it a compelling target for therapeutic intervention, particularly in oncology. Mirin, a small molecule inhibitor, has emerged as a key tool for studying and targeting the MRN complex. This technical guide provides an in-depth analysis of this compound's effects on the MRN complex, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of DNA repair, cancer biology, and pharmacology.

Introduction to the MRN Complex and its Role in DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. Among the most cytotoxic lesions are DNA double-strand breaks (DSBs). The cell has evolved a sophisticated network of proteins to detect and repair DSBs, collectively known as the DNA Damage Response (DDR). The MRN complex, composed of MRE11, RAD50, and NBS1, is at the forefront of this response.[1]

The MRN complex functions as a DNA damage sensor, binding to DSBs and initiating downstream signaling pathways.[2] One of its primary roles is the recruitment and activation of the Ataxia-Telangiectasia Mutated (ATM) protein kinase, a master regulator of the DDR.[2] Upon activation, ATM phosphorylates a multitude of downstream targets, including Chk2 and p53, to orchestrate cell cycle arrest, apoptosis, and DNA repair.[3] The MRE11 subunit of the complex possesses both 3'-5' exonuclease and single-strand endonuclease activities, which are crucial for the processing of DNA ends, a prerequisite for repair by homologous recombination (HR).[4]

This compound: A Small Molecule Inhibitor of the MRN Complex

This compound is a potent and specific inhibitor of the MRN complex.[3] Its primary mechanism of action is the inhibition of the MRE11-associated exonuclease activity.[4] By targeting this enzymatic function, this compound effectively prevents the MRN-dependent activation of ATM, without directly affecting the kinase activity of ATM itself.[4] This inhibition of the upstream signaling events of the DDR has profound consequences on cellular processes such as cell cycle progression and DNA repair.

Mechanism of Action

This compound's inhibitory effect on the MRE11 exonuclease activity disrupts the initial steps of DSB processing. This, in turn, prevents the conformational changes in the MRN complex and the subsequent recruitment and activation of ATM at the site of DNA damage. The signaling cascade that would normally lead to cell cycle arrest and DNA repair is therefore blunted.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]

cellular pathways modulated by Mirin treatment

An In-depth Technical Guide to Cellular Pathways Modulated by Mirin Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small molecule inhibitor that has become an invaluable tool for dissecting the intricate network of the DNA Damage Response (DDR). By primarily targeting the Mre11-Rad50-Nbs1 (MRN) complex, this compound provides a mechanism to probe the consequences of inhibiting a critical DNA damage sensor. This technical guide provides an in-depth exploration of the core . It summarizes key quantitative data, presents detailed experimental protocols for studying its effects, and visualizes the complex signaling networks and workflows involved.

The Core Target of this compound: The Mre11-Rad50-Nbs1 (MRN) Complex

This compound is a cell-permeable compound identified as a potent inhibitor of the MRN complex.[1][2] The MRN complex, composed of the Mre11, Rad50, and Nbs1 proteins, is a central player in the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[2][3]

Key Functions of the MRN Complex:

-

DNA Damage Sensor: The complex is one of the first factors to recognize and bind to DSBs.[2][4]

-

Activation of ATM Kinase: A primary and critical function of the MRN complex is to recruit the Ataxia-Telangiectasia Mutated (ATM) kinase to the site of damage and facilitate its activation.[4][5] ATM is a master regulator of the DDR.

-

DNA End Processing: The Mre11 subunit possesses both 3' to 5' exonuclease and endonuclease activities, which are crucial for processing DNA ends in preparation for repair.[2][6]

-

DNA Tethering: The complex holds the two broken DNA ends together, preventing their separation and facilitating repair.

This compound exerts its effects by directly inhibiting the exonuclease activity of the Mre11 subunit and, consequently, preventing the MRN-dependent activation of ATM.[1][2][4] It is crucial to note that this compound does not inhibit the kinase activity of ATM directly.[2]

Primary Cellular Pathway Modulated by this compound: The MRN-ATM Signaling Axis

The MRN-ATM pathway is a cornerstone of the DDR. Its inhibition by this compound has profound downstream consequences on cell cycle control and DNA repair.

In response to DSBs, the MRN complex localizes to the damaged DNA. This recruits and activates the ATM kinase, which exists as an inactive dimer.[4] Upon recruitment, ATM autophosphorylates on serine 1981, leading to its dissociation into active monomers.[1][4] Active ATM then phosphorylates a host of downstream effector proteins, including Checkpoint Kinase 2 (Chk2), p53, and the histone variant H2AX (forming γH2AX), to orchestrate a coordinated cellular response.[4]

This compound treatment disrupts this cascade at its inception. By inhibiting the MRN complex, this compound prevents the activation of ATM in response to DSBs.[4][6] This leads to a failure to phosphorylate downstream targets like Chk2 and Nbs1, thereby abrogating critical DDR signaling.[1][4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Corrected structure of this compound, a small molecule inhibitor of the Mre11-Rad50-Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | ATM and ATR Kinases | Tocris Bioscience [tocris.com]

Structural Analysis of Mirin's Binding Site on MRE11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor and transducer of DNA double-strand breaks (DSBs), initiating a signaling cascade that is vital for genome integrity. A key component of this complex, MRE11, possesses both endonuclease and 3'-5' exonuclease activities that are essential for the processing of DNA ends. Mirin, a small molecule inhibitor, has been identified as a potent inhibitor of the MRN complex, specifically targeting the exonuclease activity of MRE11 and preventing the activation of the downstream Ataxia-Telangiectasia Mutated (ATM) kinase. This technical guide provides an in-depth analysis of the structural basis of this compound's interaction with MRE11, including a review of the MRE11 nuclease domain, a discussion of the putative binding site of this compound, and detailed experimental protocols for studying this interaction.

Introduction to MRE11 and the MRN Complex

The MRN complex, composed of MRE11, RAD50, and NBS1, plays a pivotal role in the DNA damage response (DDR). It acts as a DNA damage sensor, localizing to DSBs and initiating the signaling cascade that leads to cell cycle arrest and DNA repair.[1][2] The MRE11 subunit is a homodimer and forms the core of the complex, providing the nuclease activities required for the initial processing of DNA ends.[1] RAD50, an ATPase, possesses long coiled-coil arms that are proposed to bridge DNA ends, while NBS1 acts as a signaling hub, recruiting downstream effector proteins, most notably the ATM kinase.

The MRE11 Nuclease Domain: The Target of this compound

The N-terminal region of MRE11 contains the nuclease domain, which harbors the active site responsible for its enzymatic activities. This domain is characterized by a phosphoesterase motif and coordinates two manganese ions (Mn²⁺) that are essential for catalysis. The crystal structure of the human MRE11 core (PDB ID: 3T1I) reveals the architecture of this domain and provides a framework for understanding its function and inhibition.

While a co-crystal structure of MRE11 with this compound is not publicly available, the inhibitory effect of this compound on MRE11's exonuclease activity strongly suggests that it binds within or in close proximity to the nuclease active site.

Structural Analysis of the Putative this compound Binding Site

The Corrected Structure of this compound

A critical aspect of any structural analysis is the accurate chemical structure of the ligand. The initially reported structure of this compound was later corrected. The correct structure of this compound is Z-5-(4-hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one. This corrected structure is essential for any computational modeling or structure-activity relationship (SAR) studies.

Hypothetical Binding Mode of this compound in the MRE11 Nuclease Active Site

In the absence of experimental structural data, a hypothetical binding mode for this compound within the MRE11 nuclease active site can be proposed based on the known structure of the active site and the chemical features of this compound. The active site contains key residues responsible for coordinating the catalytic metal ions and interacting with the DNA substrate. It is plausible that this compound, with its heterocyclic core and hydroxylated phenyl ring, could form hydrogen bonds and hydrophobic interactions with residues in this pocket, thereby preventing the proper binding and processing of the DNA substrate.

Key Features of the Putative Binding Site:

-

Metal-Coordinating Residues: this compound could potentially interact with the Mn²⁺ ions or the residues that coordinate them, disrupting the catalytic geometry.

-

DNA-Binding Groove: The inhibitor might occupy a portion of the groove through which the DNA substrate threads, sterically hindering its access to the catalytic center.

-

Allosteric Pockets: While less likely for a direct enzymatic inhibitor, the possibility of this compound binding to an allosteric site that induces a conformational change in the active site cannot be entirely ruled out without further experimental evidence.

Quantitative Data on this compound's Activity

The following table summarizes the key quantitative data reported for this compound's inhibitory activity.

| Parameter | Value | Cell Line/System | Reference(s) |

| IC₅₀ for MRN-dependent ATM activation | 12 µM | In vitro assay | [1][2][3] |

| Inhibition of MRE11 nuclease activity | 100 µM | In vitro assay | [3] |

| IC₅₀ for H2AX phosphorylation inhibition | 66 µM | Cellular assay | [2] |

Experimental Protocols

MRE11 Nuclease Activity Assay

This assay is designed to measure the 3'-5' exonuclease activity of MRE11 and its inhibition by compounds like this compound.

Principle: A radiolabeled or fluorescently labeled DNA substrate with a 3' overhang is incubated with purified MRE11. The exonuclease activity of MRE11 will digest the substrate, leading to the release of labeled mononucleotides. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence imaging.

Methodology:

-

Substrate Preparation: Synthesize and purify a single-stranded DNA oligonucleotide with a radioactive (e.g., ³²P) or fluorescent label at the 3' end.

-

Reaction Mixture: Prepare a reaction buffer containing purified MRE11, the labeled DNA substrate, and MnCl₂. For inhibition studies, pre-incubate MRE11 with varying concentrations of this compound before adding the substrate.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding a solution containing EDTA and a loading dye.

-

Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualization: Visualize the labeled DNA fragments by exposing the gel to a phosphor screen (for radiolabeled substrates) or by using a fluorescence gel scanner. The decrease in the full-length substrate and the appearance of smaller digested products are indicative of MRE11 activity.

Fluorescence Polarization (FP) Assay for MRE11-DNA Binding

This biophysical assay can be used to quantify the binding affinity of MRE11 to a DNA substrate and to assess the ability of inhibitors to disrupt this interaction.

Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When the small, rapidly tumbling probe binds to the much larger MRE11 protein, the rotational motion of the complex is significantly slower. This change in rotational motion results in an increase in the fluorescence polarization of the emitted light.

Methodology:

-

Probe Preparation: Synthesize and purify a DNA oligonucleotide labeled with a suitable fluorophore (e.g., fluorescein).

-

Binding Reaction: In a multi-well plate, titrate increasing concentrations of purified MRE11 into a solution containing a fixed concentration of the fluorescently labeled DNA probe in a suitable binding buffer. For inhibition studies, perform the titration in the presence of a fixed concentration of this compound.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the MRE11 concentration. The data can be fitted to a binding isotherm to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Signaling Pathways and Experimental Workflows

MRE11-Dependent ATM Activation Pathway

The following diagram illustrates the central role of the MRN complex in activating the ATM kinase in response to DNA double-strand breaks, a pathway that is inhibited by this compound.

Caption: MRE11-dependent activation of ATM kinase.

Experimental Workflow for Characterizing MRE11 Inhibitors

The following diagram outlines a typical workflow for the identification and characterization of novel MRE11 inhibitors.

References

In Vitro Characterization of Mirin's Enzymatic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirin is a small molecule inhibitor that has garnered significant attention in the field of DNA damage response (DDR) and cancer research. It is primarily recognized for its specific inhibition of the MRE11-RAD50-NBS1 (MRN) complex, a critical sensor of DNA double-strand breaks (DSBs).[1][2] This complex plays a pivotal role in the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR signaling cascade. By targeting the MRN complex, this compound effectively disrupts the cellular response to DNA damage, making it a valuable tool for studying DNA repair pathways and a potential candidate for therapeutic development. This technical guide provides an in-depth overview of the in vitro characterization of this compound's enzymatic inhibition, including detailed experimental protocols, quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the 3' to 5' exonuclease activity of the Mre11 subunit within the MRN complex.[1] This inhibition is crucial as the nuclease and DNA end-processing functions of Mre11 are required for the proper activation of ATM.[1] Importantly, studies have shown that this compound does not inhibit the endonuclease activity of Mre11, highlighting its specificity for the exonuclease function.[3][4] Furthermore, this compound does not directly inhibit the kinase activity of ATM itself but rather prevents its MRN-dependent activation in response to DNA double-strand breaks.[2]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. These values can vary depending on the specific assay conditions and the biological system used.

| Target/Process | IC50 Value | Cell Line/System | Reference |

| MRN-dependent ATM activation | 12 µM | Purified recombinant proteins and DNA | [2] |

| H2AX phosphorylation | 66 µM | Cell-free extracts from Xenopus laevis eggs | [5] |

| Cell Viability | ~50 µM | HEK293 cells | [2] |

Experimental Protocols

In Vitro Mre11 3'-5' Exonuclease Assay

This assay measures the 3' to 5' exonuclease activity of the Mre11 component of the MRN complex on a radiolabeled DNA substrate and the inhibitory effect of this compound.

Materials:

-

Purified recombinant human MRN complex

-

Oligonucleotide substrate (e.g., a 30-mer single-stranded DNA)

-

T4 Polynucleotide Kinase (PNK)

-

[γ-³²P]ATP

-

This compound (dissolved in DMSO)

-

Reaction Buffer (25 mM MOPS pH 7.0, 60 mM KCl, 5 mM MnCl₂, 2 mM DTT, 0.2% Tween 20)

-

Stop Solution (95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 15%)

-

Phosphorimager system

Procedure:

-

Substrate Labeling: 5'-end label the oligonucleotide substrate with [γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol. Purify the labeled substrate to remove unincorporated nucleotides.

-

Reaction Setup: Prepare reaction mixtures in a total volume of 20 µL. To each tube, add the reaction buffer, the purified MRN complex (e.g., 50 nM), and varying concentrations of this compound or DMSO (vehicle control).

-

Initiate Reaction: Add the ³²P-labeled DNA substrate (e.g., 10 nM) to each reaction tube to start the exonuclease reaction.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes). The optimal time should be determined empirically to ensure linear product formation in the absence of inhibitor.

-

Stop Reaction: Terminate the reactions by adding an equal volume of stop solution.

-

Denaturing PAGE: Heat the samples at 95°C for 5 minutes to denature the DNA. Load the samples onto a denaturing polyacrylamide gel.

-

Visualization and Quantification: After electrophoresis, expose the gel to a phosphor screen and visualize the results using a phosphorimager. The full-length substrate and the shorter, digested products will be separated by size. Quantify the intensity of the bands corresponding to the undigested substrate and the digested products.

-

Data Analysis: Calculate the percentage of substrate digested in each reaction. Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro ATM Kinase Assay

This assay measures the kinase activity of ATM, stimulated by the MRN complex and linear dsDNA, on a substrate protein (GST-p53) and the inhibitory effect of this compound on this activation.

Materials:

-

Purified recombinant human ATM

-

Purified recombinant human MRN complex

-

Purified GST-p53 (1-101) substrate

-

Linear double-stranded DNA (e.g., 4.8 kb plasmid linearized by restriction digest)

-

This compound (dissolved in DMSO)

-

Kinase Reaction Buffer (50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP)

-

[γ-³²P]ATP (10 µCi per reaction)

-

2x SDS-PAGE Sample Buffer

-

SDS-polyacrylamide gel (e.g., 12%)

-

Phosphorimager system

Procedure:

-

Reaction Setup: Prepare the kinase reactions in a final volume of 25 µL. In each tube, combine the kinase reaction buffer, purified ATM (e.g., 5 nM), purified MRN complex (e.g., 10 nM), and linear dsDNA (e.g., 20 ng/µL).

-

Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes and pre-incubate for 10 minutes at 30°C.

-

Substrate Addition: Add the GST-p53 substrate (e.g., 200 nM) to each reaction.

-

Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reactions at 30°C for 20 minutes.

-

Stop Reaction: Terminate the reactions by adding 25 µL of 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Visualize the phosphorylated GST-p53 using a phosphorimager. Quantify the band intensity corresponding to the phosphorylated substrate.

-

Data Analysis: Calculate the percentage of ATM activation inhibition for each this compound concentration relative to the DMSO control. Plot the inhibition percentage against the this compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the MRN-ATM signaling pathway and the general experimental workflow for characterizing this compound's inhibitory activity.

Caption: MRN-ATM signaling pathway and this compound's point of inhibition.

Caption: General workflow for in vitro characterization of this compound.

Specificity and Off-Target Effects

While this compound is a potent inhibitor of Mre11's exonuclease activity, it is crucial to assess its specificity to understand its potential off-target effects. Studies have shown that this compound does not inhibit the exonuclease activity of ExoIII, suggesting a degree of selectivity. However, comprehensive profiling against a broader panel of nucleases and kinases is necessary for a complete understanding of its specificity. Recent research has also suggested that this compound may have MRE11-independent effects on mitochondrial DNA integrity and cellular immune responses, highlighting the importance of considering potential off-target activities in experimental design and data interpretation.[4][6]

Conclusion

This compound is a valuable chemical probe for studying the intricate mechanisms of the DNA damage response. Its specific inhibition of the Mre11 exonuclease activity provides a powerful tool to dissect the role of the MRN complex in ATM activation and downstream signaling. The detailed in vitro characterization of this compound's enzymatic inhibition, as outlined in this guide, is essential for its effective use in research and for the potential development of novel therapeutic strategies targeting the DDR. A thorough understanding of its potency, mechanism of action, and specificity is paramount for the accurate interpretation of experimental results and for advancing our knowledge of cellular responses to DNA damage.

References

- 1. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mre11 exonuclease activity removes the chain-terminating nucleoside analog gemcitabine from the nascent strand during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mre11 exonuclease activity promotes irreversible mitotic progression under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Downstream Effects of Mirin on Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted downstream effects of Mirin, a small molecule inhibitor, on cellular signaling pathways. Primarily known for its inhibitory action on the MRE11 nuclease, a key component of the MRE11-RAD50-NBS1 (MRN) complex, this compound serves as a critical tool for dissecting the DNA damage response (DDR) and other cellular processes. This document provides a comprehensive overview of this compound's mechanism of action, its impact on critical signaling cascades, quantitative data on its efficacy, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of the MRN Complex and ATM Signaling

This compound's principal molecular target is the MRE11-RAD50-NBS1 (MRN) complex, a central sensor of DNA double-strand breaks (DSBs). By inhibiting the exonuclease activity of MRE11, this compound effectively prevents the MRN complex from activating the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response.[1] This inhibition disrupts the downstream signaling cascade that is crucial for cell cycle arrest and DNA repair.

The MRN complex is instrumental in recruiting ATM to the sites of DNA damage. Once recruited, ATM undergoes autophosphorylation at Serine 1981, leading to its activation. Activated ATM then phosphorylates a multitude of downstream targets, including Chk2, p53, and H2AX, to orchestrate a coordinated cellular response to DNA damage. This compound's inhibition of MRE11's nuclease activity abrogates this entire process.[1][2]

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound have been quantified in various cellular and biochemical assays. The following tables summarize key quantitative data, providing a reference for its potency in different contexts.

| Parameter | Value | Assay/Cell Line | Reference |

| IC50 for MRN-dependent ATM activation | 12 µM | Cell-free extracts | [3] |

| IC50 for H2AX phosphorylation | 66 µM | Mammalian cells | [3] |

| Inhibition of Mre11-associated exonuclease activity | 100 µM | In vitro nuclease assay | |

| IC50 for Cell Viability (MYCN-amplified neuroblastoma) | 22.81 - 48.16 µM | MNA cell lines | [4] |

| IC50 for Cell Viability (MYCN-non-amplified neuroblastoma) | 90 - 472 µM | MNSC cell lines | [4] |

Downstream Signaling Consequences of this compound Treatment

The inhibition of the MRN-ATM signaling axis by this compound leads to several significant downstream cellular consequences:

Abrogation of the G2/M Cell Cycle Checkpoint

A critical function of the ATM-mediated DNA damage response is the activation of cell cycle checkpoints to halt cell division and allow time for DNA repair. This compound's disruption of this pathway leads to the abolishment of the G2/M checkpoint.[2] This forces cells with damaged DNA to proceed into mitosis, often resulting in mitotic catastrophe and cell death.

Inhibition of Homologous Recombination Repair

The MRN complex plays a vital role in the initiation of homologous recombination (HR), a major pathway for the high-fidelity repair of DNA double-strand breaks.[5] By inhibiting MRE11, this compound impairs the 5'-3' end resection of DNA at the break site, a crucial step for initiating HR.[6] This leads to a significant reduction in the efficiency of this critical DNA repair pathway.

Induction of Apoptosis

In certain cellular contexts, particularly in cancer cells with specific genetic backgrounds such as MYCN amplification, inhibition of MRE11 by this compound can induce a p53-dependent apoptotic response.[4] The accumulation of unrepaired DNA damage triggers the activation of p53, which in turn transactivates pro-apoptotic genes, leading to programmed cell death.

MRE11-Independent Effects

Recent studies have revealed that this compound can exert effects independently of its role as an MRE11 inhibitor. These include the modulation of mitochondrial DNA integrity and the suppression of cellular immune responses through the inhibition of STAT1 phosphorylation.[7][8] These findings highlight the importance of considering off-target effects when interpreting data from studies using this compound.

Visualizing the Impact of this compound: Signaling Pathways and Workflows

To visually represent the complex cellular processes affected by this compound, the following diagrams have been generated using the Graphviz DOT language.

Caption: this compound's inhibition of the MRE11 nuclease in the MRN complex prevents ATM activation and downstream signaling.

Caption: A typical experimental workflow for investigating the cellular effects of this compound treatment.

Caption: MRE11-independent effects of this compound on mitochondrial DNA and STAT1 signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the downstream effects of this compound.

Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Plate reader capable of measuring absorbance at 490 nm

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells containing medium only.

Western Blot for Phosphorylated Proteins

This technique is used to detect and quantify the levels of specific phosphorylated proteins, such as p-ATM (Ser1981), p-Chk2 (Thr68), and γH2AX (p-H2AX Ser139).

Materials:

-

Cells treated with this compound and/or a DNA damaging agent (e.g., etoposide, ionizing radiation)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

-

Cells treated with this compound

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Harvest both adherent and floating cells after this compound treatment.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Immunofluorescence for γH2AX Foci Formation

This technique allows for the visualization and quantification of DNA double-strand breaks by detecting the formation of γH2AX foci at the sites of damage.

Materials:

-

Cells grown on coverslips and treated with this compound and/or a DNA damaging agent

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block the cells with blocking solution for 1 hour.

-

Incubate the cells with the primary anti-γH2AX antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Conclusion

This compound is an invaluable pharmacological tool for probing the intricate network of cellular signaling, particularly the DNA damage response pathway. Its well-characterized inhibition of the MRE11 nuclease provides a specific means to investigate the roles of the MRN complex and ATM kinase in maintaining genomic stability. The downstream consequences of this compound treatment, including the disruption of cell cycle checkpoints and inhibition of homologous recombination, underscore the critical functions of this signaling axis. Furthermore, the emerging understanding of this compound's MRE11-independent effects opens new avenues for research into its broader cellular impacts. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage this compound in their investigations of cell signaling and its therapeutic implications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MRN complex promotes DNA repair by homologous recombination and restrains antigenic variation in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of homologous recombination repair by this compound in ovarian cancer ameliorates carboplatin therapy response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Optimal Mirin Concentration for Cell Culture Experiments

Introduction

Mirin is a small molecule inhibitor of the MRE11-Rad50-Nbs1 (MRN) complex, a critical sensor of DNA double-strand breaks (DSBs).[1][2][3] By inhibiting the 3' to 5' exonuclease activity of the Mre11 subunit, this compound effectively prevents the activation of the Ataxia-Telangiectasia Mutated (ATM) protein kinase in response to DNA damage.[2][3][4] This action blocks downstream signaling pathways involved in cell cycle checkpoints, DNA repair, and apoptosis.[2][4] Consequently, this compound is a valuable tool for researchers studying the DNA Damage Response (DDR), genomic instability, and for exploring potential therapeutic strategies to sensitize cancer cells to radiation or chemotherapy.[1] The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint.

Data Presentation: Effective Concentrations and IC50 Values

The effective concentration of this compound varies significantly across different cell lines and experimental assays. The following tables summarize key quantitative data from published studies to guide concentration selection.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line Type | Specific Cell Line(s) | Assay | IC50 Value | Reference |

| Neuroblastoma (MYCN-Amplified) | LAN5, IMR32, Kelly | MTS Proliferation Assay | 22.81 - 48.16 µM | [5] |

| Neuroblastoma (MYCN-Single Copy) & Other Cancers | SHEP, GIMEN, SK-N-SH, A549, NIH3T3 | MTS Proliferation Assay | 90 - 472 µM | [5] |

| Human Embryonic Kidney | HEK293 | Cell Survival Assay (24h exposure) | ~50 µM | [3][4] |

Table 2: Effective Concentrations of this compound for Mechanistic Studies

| Experimental Endpoint | Cell Line(s) | Effective Concentration | Duration | Reference |

| Inhibition of MRN-dependent ATM Activation | In vitro assay | IC50 = 12 µM | N/A | [2][3] |

| Inhibition of H2AX Phosphorylation | In vitro assay | IC50 = 66 µM | N/A | [2][4] |

| Induction of G2/M Cell Cycle Arrest | TOSA4, U2OS | 50 - 100 µM | Not Specified | [2][3][4] |

| Induction of Apoptosis | PEO4 | 18 µM | 48 hours | [3] |

| Inhibition of Mre11 Nuclease Activity | In vitro assay | 100 µM | N/A | [3] |

| Sensitization to Radiation | U251, LN229, LN428 (Glioma) | Used in combination with radiation | Not Specified | [1] |

| Inhibition of STAT1 Activation | MGME1 KO HEK293T | 100 µM | 48 hours | [6] |

| Immunocytochemistry (to avoid excess cell death) | HeLa | 50 µM | 24 hours | [6] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder (e.g., Sigma-Aldrich #M9948)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of this compound powder.

-

Add the appropriate volume of sterile DMSO to achieve a high-concentration stock, typically between 10 mM and 100 mM.

-

Vortex thoroughly until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability.[3] When ready to use, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Determining Cell Viability and IC50 using MTS Assay

Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO (vehicle control) and wells with medium only (untreated control).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution, particularly G2/M arrest.[1][4]

Materials:

-

Cells cultured in 6-well plates

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for a specified time (e.g., 24 hours).

-

Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them, then combine with the supernatant containing floating cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the pellet and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of DNA Damage Response Markers

Objective: To measure the effect of this compound on the phosphorylation of key DDR proteins like ATM and p53.[5]

Materials:

-

Cells cultured in 60 mm or 100 mm dishes

-

This compound stock solution

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-p53 (Ser15), anti-γH2AX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Seed cells and treat with this compound as desired. For DDR studies, it may be necessary to co-treat with a DNA damaging agent (e.g., ionizing radiation) to induce a response.

-

Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again with TBST and visualize the protein bands using an ECL substrate and an imaging system. Use β-actin as a loading control to ensure equal protein loading.

Mandatory Visualizations

Caption: this compound inhibits the MRN complex, preventing ATM activation and downstream DDR signaling.

Caption: Workflow to determine the optimal this compound concentration for a specific cell culture experiment.

References

- 1. academic.oup.com [academic.oup.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Using Mirin in DNA Damage Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirin is a small molecule inhibitor of the MRE11-RAD50-NBS1 (MRN) complex, a critical sensor of DNA double-strand breaks (DSBs) and an activator of the ATM (ataxia-telangiectasia mutated) kinase.[1][2][3] By inhibiting the MRE11-associated exonuclease activity, this compound effectively blocks the MRN-dependent activation of ATM, a central player in the DNA Damage Response (DDR).[1][2] This inhibitory action disrupts downstream signaling, including the phosphorylation of key substrates like H2AX, Nbs1, and Chk2, and abrogates the G2/M cell cycle checkpoint and homologous recombination (HR) repair.[1][2] These properties make this compound a valuable tool for studying the mechanisms of DNA repair and for investigating the potential of MRN inhibition as a therapeutic strategy to sensitize cancer cells to DNA damaging agents.

Mechanism of Action

The MRN complex is at the forefront of the DDR, recognizing DSBs and recruiting ATM to the site of damage.[1][4] This recruitment is essential for the activation of ATM, which then phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.[1][4][5] this compound's primary mechanism of action is the inhibition of the Mre11 component of the MRN complex.[2][3] Specifically, it targets the exonuclease activity of Mre11, which is crucial for the processing of DNA ends, a prerequisite for ATM activation and subsequent HR-mediated repair.[2][6]

Signaling Pathway Diagram

Caption: MRN-ATM signaling pathway and the inhibitory action of this compound.

Experimental Applications

This compound can be utilized in a variety of DNA damage assays to investigate the role of the MRN complex in cellular responses to genotoxic stress. Common applications include:

-

Inhibition of Homologous Recombination: Assessing the impact of this compound on the efficiency of HR-mediated repair.

-

Sensitization to DNA Damaging Agents: Evaluating the potential of this compound to enhance the efficacy of radiation or chemotherapeutic drugs.

-

Investigation of Cell Cycle Checkpoints: Studying the role of the MRN complex in activating the G2/M checkpoint in response to DNA damage.

-

Analysis of DNA Damage Foci Formation: Quantifying the effect of this compound on the formation of nuclear foci containing key DDR proteins.

Quantitative Data Summary

| Parameter | Value | Cell System | Reference |

| This compound IC50 (ATM activation) | 12 µM | Cell-free extracts | [1] |

| This compound IC50 (H2AX phosphorylation) | 66 µM | Mammalian cells | [1] |

| Effective Concentration (inhibition of HDR) | 10-100 µM | TOSA4 cells | [1] |

| Concentration for G2 Arrest | 50-100 µM | MDA-MB-231 cells | [1][3] |

Detailed Protocol: Immunofluorescence Staining for γH2AX Foci Formation

This protocol describes the use of this compound to assess its effect on the formation of γH2AX foci, a key marker of DNA double-strand breaks, in cultured mammalian cells following the induction of DNA damage.

Experimental Workflow Diagram

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corrected structure of this compound, a small molecule inhibitor of the Mre11-Rad50-Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct regulation of ATM signaling by DNA single-strand breaks and APE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA repair - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing Mirin for the Study of Homologous Recombination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that ensures genomic stability.[1][[“]] Defects in HR are associated with cancer predisposition and sensitivity to certain therapeutic agents.[1] The MRE11-RAD50-NBS1 (MRN) complex is a key sensor of DSBs and plays a pivotal role in the initiation of HR.[3][4] Mirin is a small molecule inhibitor that specifically targets the 3' to 5' exonuclease activity of MRE11, a component of the MRN complex.[3][5] This inhibition prevents the MRN-dependent activation of ataxia-telangiectasia mutated (ATM) kinase, a crucial step in the DNA damage response cascade, ultimately blocking homology-directed repair (HDR).[6] These characteristics make this compound a valuable tool for investigating the mechanisms of HR and for exploring potential therapeutic strategies that involve the modulation of DNA repair pathways.

Mechanism of Action

This compound prevents the MRN-dependent activation of ATM, without affecting the intrinsic kinase activity of ATM itself.[6] It directly inhibits the exonuclease function of MRE11, which is essential for the processing of DNA ends, a prerequisite for the loading of RAD51 and the subsequent strand invasion steps of HR.[3][5] By inhibiting the MRN complex, this compound effectively abolishes the G2/M checkpoint and homology-dependent repair in mammalian cells.[6] Recent studies have also suggested that this compound may have MRE11-independent effects on mitochondrial DNA integrity, highlighting the importance of careful experimental design and interpretation.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative data on the activity of this compound from various in vitro and cell-based assays.

| Parameter | Value | Cell Line / System | Reference |

| IC50 for ATM Activation | 12 µM | - | [6] |

| IC50 for H2AX Phosphorylation | 66 µM | - | [6] |

| Inhibition of MRE11 Nuclease Activity | Inhibits at 100 µM | In vitro assay | |

| Cytotoxicity (50%) | 50 µM | HEK293 | |

| Inhibition of Homology-Dependent Repair | 10-100 µM | TOSA4 | [6] |

| IC50 for Cell Viability | 22.81 - 48.16 µM | MYCN-amplified neuroblastoma cell lines | |

| IC50 for Cell Viability | 90 - 472 µM | MYCN-non-amplified cancer cell lines |

Signaling Pathway and Experimental Workflow